molecular formula C6H11FO3 B1492226 4-Ethoxy-2-fluorobutanoic acid CAS No. 2097978-78-2

4-Ethoxy-2-fluorobutanoic acid

Cat. No.: B1492226
CAS No.: 2097978-78-2
M. Wt: 150.15 g/mol
InChI Key: XKTQXHIZTAFDMT-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the fourth carbon and a fluorine atom at the second carbon of the butanoic acid backbone. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research. The fluorine atom, being highly electronegative, enhances the acidity of the carboxylic acid group (pKa reduction) and influences metabolic stability in bioactive molecules. The ethoxy group contributes to lipophilicity, affecting solubility and membrane permeability.

Properties

IUPAC Name

4-ethoxy-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTQXHIZTAFDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Ethoxy-2-fluorobutanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4-ethoxy-2-fluorobutanoic acid exerts its effects depends on its specific application. In drug design, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often by forming strong hydrogen bonds or dipole-dipole interactions. The ethoxy group can improve the compound's solubility and bioavailability.

Molecular Targets and Pathways Involved:

  • Enzymes: Fluorinated compounds can inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: They can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarities to 4-Ethoxy-2-fluorobutanoic acid, differing primarily in substituents and functional groups:

Table 1: Key Structural Features of Comparable Compounds
Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Structural Differences vs. Target Compound
This compound Not provided C₆H₉FO₃ 4-ethoxy, 2-fluoro, carboxylic acid Reference compound
4-Methoxy-2,4-dioxobutanoic acid 13192-05-7 C₅H₆O₅ 4-methoxy, 2,4-dioxo Methoxy instead of ethoxy; two oxo groups at C2 and C4
4-Ethoxy-3,4-dioxobutanoic acid 7597-72-0 C₆H₈O₅ 4-ethoxy, 3,4-dioxo Dioxo groups at C3 and C4; no fluorine
4-Ethoxy-2-methylene-4-oxobutanoic acid 66261-38-9 C₇H₁₀O₄ 4-ethoxy, 4-oxo, 2-methylene Methylene group at C2; oxo at C4

Physicochemical Properties and Reactivity

Acidity: The fluorine atom in this compound significantly lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs. In contrast, 4-Methoxy-2,4-dioxobutanoic acid exhibits even higher acidity due to the electron-withdrawing effects of the two oxo groups .

Lipophilicity and Solubility: The ethoxy group in the target compound improves lipophilicity (logP ~1.5–2.0 estimated) compared to 4-Methoxy-2,4-dioxobutanoic acid (logP ~0.8–1.2) due to the longer alkyl chain.

Thermal Stability: Fluorinated compounds like this compound generally exhibit higher thermal stability than oxo-substituted analogs (e.g., 4-Methoxy-2,4-dioxobutanoic acid), which may undergo keto-enol tautomerism or decomposition under elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2-fluorobutanoic acid
Reactant of Route 2
4-Ethoxy-2-fluorobutanoic acid

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